molecular formula C15H13NO6 B13787870 Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate

Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate

Cat. No.: B13787870
M. Wt: 303.27 g/mol
InChI Key: XJTZLTFXRMUYNO-UHFFFAOYSA-N
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Description

Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a nitrophenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate typically involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate is primarily related to its functional groups. The nitrophenyl group can interact with biological targets through various pathways, including:

Comparison with Similar Compounds

Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate can be compared with other similar compounds, such as:

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluorine substitution.

    5-(4-Nitrophenyl)furfural: Lacks the ethyl ester group but has a similar nitrophenyl-furan core.

    2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Contains a thiophene ring instead of a furan ring .

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its furan ring provides a versatile scaffold for further chemical modifications, making it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

ethyl 3-[5-(4-nitrophenyl)furan-2-yl]-3-oxopropanoate

InChI

InChI=1S/C15H13NO6/c1-2-21-15(18)9-12(17)14-8-7-13(22-14)10-3-5-11(6-4-10)16(19)20/h3-8H,2,9H2,1H3

InChI Key

XJTZLTFXRMUYNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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